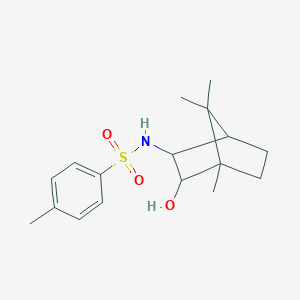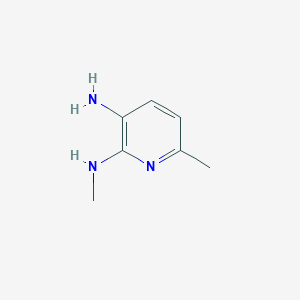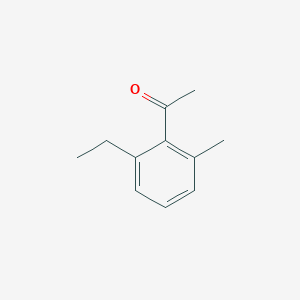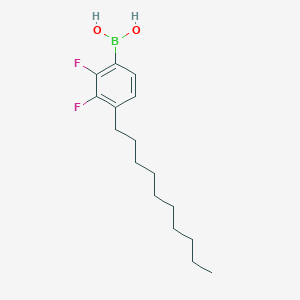
4-Oxopentyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxopentyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiocyanate derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-Oxopentyl thiocyanate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane and inhibiting the growth of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
One of the advantages of using 4-Oxopentyl thiocyanate in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the growth and inhibition of various microorganisms, including bacteria and fungi. However, its toxicity and pharmacokinetics are not well understood, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research on 4-Oxopentyl thiocyanate. One area of interest is the development of novel antimicrobial and antifungal agents based on the structure of this compound. Another area of interest is the study of its mechanism of action and physiological effects in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
合成法
The synthesis of 4-Oxopentyl thiocyanate involves the reaction of pentan-1-ol with thiocyanate ion in the presence of a catalyst. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through various techniques, such as column chromatography or recrystallization, to obtain a pure compound.
科学的研究の応用
4-Oxopentyl thiocyanate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a reagent in organic synthesis, polymer chemistry, and material science.
特性
CAS番号 |
151390-51-1 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
4-oxopentyl thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3 |
InChIキー |
RFQANXHJDBMFDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCSC#N |
正規SMILES |
CC(=O)CCCSC#N |
同義語 |
Thiocyanic acid, 4-oxopentyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)



